5-Tert-butyl-2-(difluoromethyl)benzoic acid
Description
5-Tert-butyl-2-(difluoromethyl)benzoic acid is a specialized organic compound characterized by its unique structural features, including a tert-butyl group and a difluoromethyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Properties
IUPAC Name |
5-tert-butyl-2-(difluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-12(2,3)7-4-5-8(10(13)14)9(6-7)11(15)16/h4-6,10H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNZOWLVIMHSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-(difluoromethyl)benzoic acid typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. One common approach is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The difluoromethyl group can be introduced through a halogen exchange reaction or direct fluorination techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butyl-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: The difluoromethyl group can be reduced to a difluoromethane derivative under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: Concentrated nitric acid (HNO₃) or halogen gases (e.g., Cl₂, Br₂) are used for nitration and halogenation, respectively.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Difluoromethane derivatives.
Substitution: Nitrobenzoic acid, halobenzoic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Tert-butyl-2-(difluoromethyl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets can be leveraged to design drugs with specific therapeutic effects.
Medicine: In the medical field, derivatives of this compound may be explored for their pharmacological properties. Research is ongoing to determine its efficacy in treating various diseases, including its potential as an anti-inflammatory or antimicrobial agent.
Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and resistance to degradation make it suitable for applications requiring durability and longevity.
Mechanism of Action
The mechanism by which 5-Tert-butyl-2-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological responses. The exact pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
2,6-Difluorobenzoic Acid: Similar in having a difluoromethyl group but lacks the tert-butyl group.
3,5-Di-tert-butylbenzoic Acid: Similar in having a tert-butyl group but lacks the difluoromethyl group.
Uniqueness: 5-Tert-butyl-2-(difluoromethyl)benzoic acid stands out due to the combination of both tert-butyl and difluoromethyl groups, which confer unique chemical and physical properties not found in either group alone. This combination enhances its reactivity and stability, making it a versatile compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
